Germacranolides and derivatives
Germacranolides and their derivatives are a class of triterpenoids widely found in various plants, known for their significant biological activities. These compounds exhibit a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. Germacranolides possess a tetracyclic structure with a C25 configuration, making them structurally distinct from many other triterpenoids. The derivatives of germacranolides can be synthesized through various chemical modifications, such as methylation, hydroxylation, or alkylation, which can alter their physicochemical properties and enhance their biological functions.
In recent research, germacranolides have shown potential in the treatment of inflammatory diseases and cancer due to their ability to modulate cellular signaling pathways. Additionally, these compounds are being explored for their antioxidant activities, which could contribute to protecting against oxidative stress-related disorders. The structural diversity and multifunctional properties of germacranolides make them attractive candidates for developing novel therapeutics in the pharmaceutical industry.

Structure | Chemical Name | CAS | MF |
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Ineupatorolide A | 75102-67-9 | C20H30O6 |
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Melcanthin A | 68024-34-0 | C23H28O9 |
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15-hydroxy-8beta-isobutyryloxy-14-oxo-melampolide | 135404-65-8 | C19H24O6 |
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Melnerin B | 67927-56-4 | C21H30O7 |
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8-Deacyleucannabinolide | 97941-36-1 | C17H22O5 |
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15-hydroxy-3-dehydrodeoxyfruticin | 84588-88-5 | C20H24O7 |
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14-oxo-8alpha-hydroxygermacra-1(10)E,4E-dien-6beta,7alpha,11betaH-12,6-olide | 99305-50-7 | C15H20O4 |
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8-(2R, 3R-Epoxy-2-methylbutanoyl)-(1(10)E, 4E, 6beta, 8alpha, 9beta)-8, 9-Dihydroxy-1(10), 4, 11(13)-grmacratrien-12, 6-olide | 72690-77-8 | C22H28O7 |
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Trichomoriolide | 84886-36-2 | C20H26O6 |
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3beta-Hydroxybalchanolide | 123693-97-0 | C15H22O4 |
Related Literature
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Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
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